3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine is a complex organic compound featuring a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl-pyrazole groups
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various biological targets
Mode of Action
It is known that similar compounds interact with their targets through various mechanisms, such as binding to active sites, inhibiting enzymatic activity, or modulating signal transduction pathways
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as modulation of cellular processes, inhibition of microbial growth, or alteration of signal transduction
Pharmacokinetics
Similar compounds are known to have various pharmacokinetic properties, which can impact their bioavailability
Result of Action
Similar compounds have been known to produce various effects at the molecular and cellular level, such as inhibition of enzymatic activity, modulation of cellular processes, or alteration of signal transduction
Action Environment
It is known that environmental factors such as temperature, ph, and presence of other substances can influence the action and stability of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common approach starts with the functionalization of a pyridine derivative. The steps may include:
Halogenation: Introduction of the chloro group onto the pyridine ring using reagents like thionyl chloride or phosphorus pentachloride.
Trifluoromethylation: Incorporation of the trifluoromethyl group using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Pyrazole Formation: Synthesis of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones.
Thioether Formation: Coupling of the pyrazole derivative with a suitable thiol under basic conditions to form the sulfanyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon, hydrogen gas.
Nucleophiles: Amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation of the sulfanyl group.
Amines: From reduction of nitro groups.
Substituted Pyridines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, derivatives of this compound may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties
Industry
Industrially, this compound could be used in the development of agrochemicals, pharmaceuticals, and advanced materials. Its structural features make it a candidate for the design of molecules with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-methylpyridine: Similar structure but with a methyl group instead of trifluoromethyl.
3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(difluoromethyl)pyridine: Contains a difluoromethyl group instead of trifluoromethyl.
Uniqueness
The presence of the trifluoromethyl group in 3-chloro-2-{[1-(1H-pyrazol-5-yl)ethyl]sulfanyl}-5-(trifluoromethyl)pyridine imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it distinct from its analogs and potentially more effective in certain applications.
Properties
IUPAC Name |
3-chloro-2-[1-(1H-pyrazol-5-yl)ethylsulfanyl]-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3N3S/c1-6(9-2-3-17-18-9)19-10-8(12)4-7(5-16-10)11(13,14)15/h2-6H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZMSSSDSPOYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)SC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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